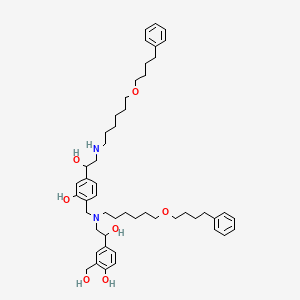![molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5](/img/structure/B589640.png)
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is an organic compound that features a phenyl group attached to an ethan-1-ol backbone, which is further substituted with a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is notable for its unique structure, which combines the stability of the tetramethylpiperidine moiety with the reactivity of the phenyl and hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethylpiperidine, is often synthesized from 2,2,6,6-tetramethyl-4-piperidone through reduction and subsequent oxidation steps.
Etherification Reaction: The piperidine derivative is then reacted with phenylacetaldehyde in the presence of a base such as sodium hydride to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Phenylacetaldehyde derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitro or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in radical polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in studies of enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential as an antioxidant and in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance polymers and as an additive in lubricants.
Mecanismo De Acción
The mechanism by which 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol exerts its effects often involves the stabilization of free radicals. The tetramethylpiperidin-1-yl group is known for its ability to quench reactive oxygen species, thereby protecting other molecules from oxidative damage. This compound can interact with various molecular targets, including enzymes and receptors, modulating their activity through direct binding or by altering the local redox environment.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A well-known stable free radical used in oxidation reactions.
1-Phenyl-2-(piperidin-1-yl)ethan-1-ol: Similar structure but lacks the tetramethyl groups, resulting in different reactivity and stability.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of tetramethylpiperidine derivatives.
Uniqueness
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol is unique due to the presence of both a phenyl group and a tetramethylpiperidin-1-yl group, which confer distinct chemical properties. The tetramethyl groups provide steric hindrance, enhancing the stability of the compound, while the phenyl group offers a site for further functionalization.
Propiedades
Número CAS |
132416-36-5 |
|---|---|
Fórmula molecular |
C17H27NO2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol |
InChI |
InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3 |
Clave InChI |
HTXYDPFOHWAMGH-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
SMILES canónico |
CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER](/img/new.no-structure.jpg)











